Absence of Published Quantitative Biological Activity Data for the Target Compound
No peer-reviewed research article, patent example, or public database entry could be located that reports quantitative IC50, Ki, or any other potency metric for 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide against any biological target. The parent patent US 10,266,489 claims a genus of pyrrolic amide compounds as HDAC inhibitors but does not individually exemplify or provide biological data for the 3,4-dimethoxyphenyl-substituted derivative [1]. Without such data, no quantitative comparison with structurally related analogs (e.g., 2-chlorophenyl or 2-fluorophenoxy congeners) is possible.
| Evidence Dimension | HDAC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | 2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide (CAS 1795305-11-1); no data available |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Procurement decisions cannot be evidence-based when the primary pharmacological parameter distinguishing this compound from its closest analogs is unknown.
- [1] Li J, Dou D, Wan J, Pan F, Lv P. Pyrrolic amide compound and preparation method and application thereof. US Patent 10,266,489. Issued April 23, 2019. Assigned to HitGen Ltd. View Source
